3-(Indol-3-YL) lactate

描述

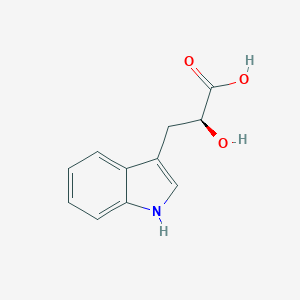

3-(吲哚-3-基)乳酸: 它是色氨酸的代谢产物,分子式为C11H11NO3

准备方法

合成路线和反应条件: 3-(吲哚-3-基)乳酸的合成通常涉及吲哚衍生物与乳酸或其衍生物的反应。一种常见的方法是在酸性条件下将吲哚-3-乙醛与乳酸缩合 。另一种方法涉及使用吲哚-3-丙酮酸,通过还原剂(如硼氢化钠)将其还原为 3-(吲哚-3-基)乳酸 。

工业生产方法: 3-(吲哚-3-基)乳酸的工业生产可以通过微生物发酵的生物技术过程实现。在这些过程中,使用能够将色氨酸代谢为 3-(吲哚-3-基)乳酸的特定菌株或酵母菌 。发酵条件(包括 pH、温度和营养物质的可用性)经过优化以最大限度地提高产量。

化学反应分析

反应类型: 3-(吲哚-3-基)乳酸会发生多种化学反应,包括:

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 醇类溶剂中的硼氢化钠。

主要生成物:

氧化: 吲哚-3-丙酮酸。

还原: 3-(吲哚-3-基)乳酸。

取代: 各种取代的吲哚衍生物。

科学研究应用

Anti-Inflammatory Properties

Research has identified I3LA as a significant anti-inflammatory molecule, especially in the context of necrotizing enterocolitis (NEC) in premature infants. A study demonstrated that I3LA reduces interleukin-8 (IL-8) responses in immature intestinal cells, suggesting its role in modulating inflammatory pathways through interactions with the aryl hydrocarbon receptor (AHR) .

Table 1: Summary of I3LA's Anti-Inflammatory Effects

| Study | Model | Key Findings |

|---|---|---|

| Human immature enterocytes | I3LA reduces IL-8 response post IL-1β stimulus | |

| Probiotic conditioned media | I3LA identified as principal anti-inflammatory metabolite |

Immune Modulation

I3LA plays a crucial role in immune cell differentiation and cytokine synthesis. It activates AHR, which is essential for immune modulation, particularly in conditions like multiple sclerosis (MS). Recent findings suggest that dysregulated levels of I3LA correlate with disease progression in MS patients .

Table 2: Immune Modulation by I3LA

| Study | Condition | Mechanism |

|---|---|---|

| Multiple Sclerosis | Influences immune and oligodendroglia cells via AHR activation | |

| Cytokine Synthesis | Involved in differentiation of immune cells |

Gastrointestinal Health

I3LA has been implicated in promoting gut health by mitigating inflammation and enhancing the integrity of the intestinal barrier. Its production by beneficial gut microbiota, such as Bifidobacterium longum, highlights its potential as a therapeutic agent for gastrointestinal disorders .

Table 3: Gastrointestinal Applications of I3LA

| Study | Application | Findings |

|---|---|---|

| Gut Microbiome Interaction | Produced by Bifidobacterium strains; may enhance gut health | |

| NEC Prevention | Protective effects against intestinal inflammation |

Case Study 1: NEC Prevention

A clinical study explored the effects of breastmilk combined with probiotics on premature infants at risk for NEC. The results indicated that the presence of I3LA significantly reduced inflammation markers, suggesting a protective role against NEC when combined with maternal milk and probiotics .

Case Study 2: MS Correlation

In a cohort study involving MS patients, researchers found that altered levels of I3LA were associated with disease severity. The study highlighted the importance of gut-derived metabolites in modulating neurological conditions, indicating that I3LA could be a target for therapeutic interventions in MS management .

作用机制

3-(吲哚-3-基)乳酸的作用机制涉及它与各种分子靶标和通路的相互作用:

芳香烃受体 (AhR): 它激活 AhR,AhR 调节细胞对环境毒素和其他刺激的反应。

酶促反应: 它是吲哚乳酸脱氢酶等酶的底物,吲哚乳酸脱氢酶催化其转化为吲哚-3-丙酮酸。

免疫调节: 它影响免疫细胞的分化和细胞因子的合成,从而调节免疫反应。

相似化合物的比较

类似化合物:

吲哚-3-乙酸: 参与植物生长和发育的植物激素。

吲哚-3-丙酮酸: 色氨酸代谢中的中间体。

吲哚-3-甲醇: 具有潜在抗癌特性的化合物。

独特性: 3-(吲哚-3-基)乳酸因其在色氨酸代谢中的特殊作用及其调节免疫反应的能力而独一无二。与主要作为植物激素的吲哚-3-乙酸不同,3-(吲哚-3-基)乳酸在医药和工业中具有更广泛的应用 。

生物活性

3-(Indol-3-YL) lactate, also known as indole lactate or 2-hydroxy-3-(1H-indol-3-yl)propanoate, is a compound derived from the metabolism of tryptophan. This compound has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₁NO₃ and a molecular weight of approximately 205.21 g/mol. It is characterized by an indole ring system attached to a lactic acid moiety. The compound exists as a hydroxy monocarboxylic acid and is recognized as a metabolite in various biological systems, including plants and gut microbiota.

The biological activity of this compound is primarily linked to its role as a signaling molecule in multiple pathways:

- Aryl Hydrocarbon Receptor (AHR) Interaction : this compound has been shown to interact with AHR, leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes.

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, particularly in the immature intestine, potentially contributing to the protective effects of breast milk and probiotics.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Pharmacological Properties

The pharmacological profile of this compound includes several notable activities:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators in various models. |

| Metabolic Modulation | Influences metabolic pathways related to tryptophan metabolism. |

| Antiproliferative | Exhibits growth-inhibitory effects on various cancer cell lines. |

Case Studies and Research Findings

- Gut Health and Inflammation : A study highlighted the role of this compound produced by gut bacteria like Bifidobacterium longum subspecies infantis. It was found to possess anti-inflammatory properties that may protect against intestinal inflammation.

- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and modulation of metabolic pathways related to fatty acid synthesis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Green Synthesis : Utilizing lactic acid as a catalyst in reactions with indole derivatives, which aligns with environmentally friendly chemistry principles.

属性

IUPAC Name |

(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314125 | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7417-65-4 | |

| Record name | L-Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-lactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-LACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。